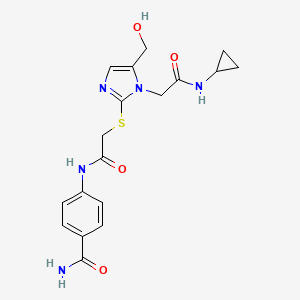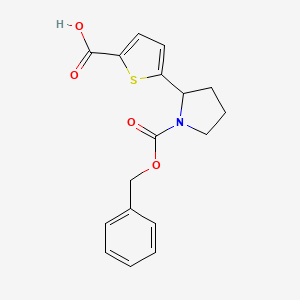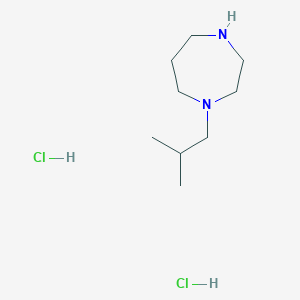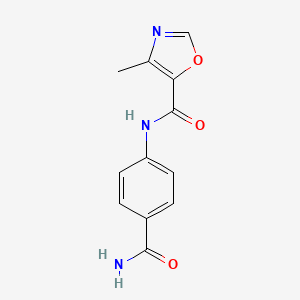![molecular formula C16H15BrN2O4 B3016370 5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide CAS No. 2034605-41-7](/img/structure/B3016370.png)
5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can help infer some aspects of the compound . For instance, the synthesis and binding affinities of nicotinamide derivatives for receptors are explored, as well as the chemistry of bromo derivatives and their interactions with N-donor compounds .
Synthesis Analysis
The synthesis of nicotinamide derivatives, as mentioned in the second paper, involves the preparation of compounds with affinities for 5-HT3 and dopamine D2 receptors . Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds typically involve multi-step organic synthesis, including bromination, amide formation, and the introduction of specific functional groups to achieve the desired properties.
Molecular Structure Analysis
The molecular structure of the compound likely includes a nicotinamide core, which is a common moiety in medicinal chemistry due to its bioactivity. The presence of a bromo substituent and a dihydrobenzodioxinyl group suggests a complex molecular architecture that could influence the compound's binding to biological targets. The papers do not provide specific details on the molecular structure of this compound, but the analysis of similar structures can be found in the competitive molecular recognition study .
Chemical Reactions Analysis
The reactivity of bromo derivatives, such as 2-hydroxy-5-nitrobenzyl bromide, with amino acid esters and their ability to form complexes is discussed in the first paper . This suggests that the bromo group in the compound of interest may also participate in similar reactions, potentially forming adducts with biological molecules. The specificity of these reactions can be influenced by the hydrophobicity and charge-transfer complex formation, as seen with the HNB-Br reagent .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly provided in the papers. However, the presence of a bromo group and a dihydrobenzodioxinyl group in the compound suggests it may have significant hydrophobic character and could participate in hydrogen bonding due to the hydroxyethyl group. The nicotinamide core may also contribute to the compound's solubility and stability. The supramolecular assemblies discussed in the fourth paper indicate that hydrogen bonding and molecular recognition are key factors in the properties of these compounds .
科学的研究の応用
Herbicide Resistance in Transgenic Plants
One application of bromoxynil-related compounds, such as 5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide, is in developing herbicide resistance in transgenic plants. A study demonstrated that introducing a specific gene encoding a nitrilase that converts bromoxynil to its primary metabolite conferred resistance to high levels of bromoxynil in transgenic tobacco plants. This approach indicates a novel method of obtaining herbicide resistance by introducing catabolic detoxification genes in plants (Stalker, McBride, & Malyj, 1988).
Biotransformation Under Various Conditions
Research has also explored the biotransformation of bromoxynil under different anaerobic conditions. Bromoxynil, a halogenated aromatic nitrile herbicide, was found to degrade via reductive debromination to 4-cyanophenol, which can ultimately be transformed to carbon dioxide. This study indicates the potential for diverse environmental degradation pathways of bromoxynil-related compounds (Knight, Berman, & Häggblom, 2003).
Antipsychotic Agent Development
A series of compounds similar to this compound have been synthesized for potential use as antipsychotic agents. These compounds, including benzamides, have shown promising results in inhibiting dopaminergic responses, suggesting their suitability for exploring dopamine D-2 receptors (Högberg, Ström, Hall, & Ögren, 1990).
Photodynamic Therapy in Cancer Treatment
Research on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which share structural similarities with this compound, has shown potential for use in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are considered suitable as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Supramolecular Chemistry Applications
In the realm of supramolecular chemistry, nicotinamide, which is structurally related to this compound, has been used in synthesizing copper(II) bromo-, iodo-, fluoro-, and dibromobenzoate complexes. These complexes, connected by hydrogen bonds, demonstrate the potential of such compounds in creating supramolecular hydrogen-bonding-coordination chains and networks (Halaška et al., 2016).
These studies provide a diverse range of scientific applications for compounds related to this compound, spanning from agricultural to medical and chemical research.
Scientific Research Applications of this compound
Herbicide Resistance in Transgenic Plants
Bromoxynil, a compound related to this compound, has been used to develop herbicide resistance in transgenic plants. A study showed that a specific nitrilase gene from Klebsiella ozaenae, which converts bromoxynil to its primary metabolite, was introduced into tobacco plants, conferring resistance to high levels of bromoxynil. This method signifies a novel approach to achieve herbicide resistance through genetic modification (Stalker, McBride, & Malyj, 1988).
作用機序
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
This interaction can result in the inhibition or activation of the target, which can then influence various biochemical pathways .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
Similar compounds have been shown to have a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects .
特性
IUPAC Name |
5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c17-12-5-11(7-18-8-12)16(21)19-9-13(20)10-1-2-14-15(6-10)23-4-3-22-14/h1-2,5-8,13,20H,3-4,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURQPUDJEBZCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC(=CN=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


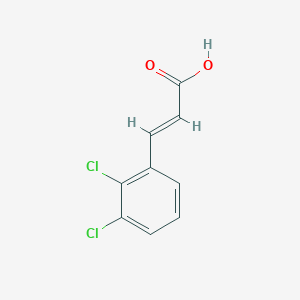
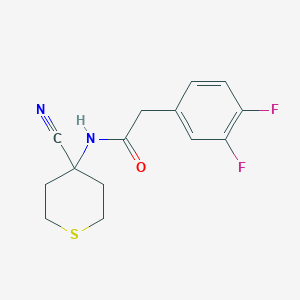

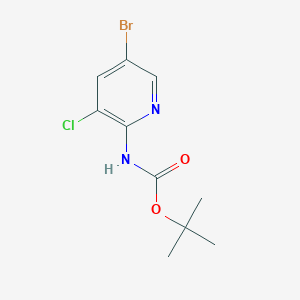
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B3016296.png)
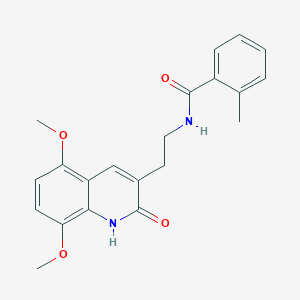
![1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3016300.png)
